molecular formula C15H21BO2 B6273382 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 1187525-03-6

4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B6273382
CAS No.: 1187525-03-6
M. Wt: 244.1
InChI Key:
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Description

4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound features a boron atom within a dioxaborolane ring, which is substituted with a phenylprop-1-en-1-yl group. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-phenylprop-1-en-1-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in scaling up the production while maintaining the purity and consistency of the product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form boronic acids or boronate esters.

    Reduction: It can be reduced to form the corresponding borane derivatives.

    Substitution: The phenylprop-1-en-1-yl group can participate in various substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as palladium on carbon, in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenylprop-1-en-1-yl derivatives.

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Used in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agriculture: Used in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boron-carbon bonds. In cross-coupling reactions, the boron atom interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. The dioxaborolane ring provides stability to the boron atom, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its phenylprop-1-en-1-yl group, which provides additional reactivity and versatility in synthetic applications compared to its saturated analogs. This unsaturation allows for a wider range of chemical transformations, making it a more valuable intermediate in organic synthesis.

Properties

CAS No.

1187525-03-6

Molecular Formula

C15H21BO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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